Bienvenue dans la boutique en ligne BenchChem!

1-Cyclopropylpiperidine

Neuroscience Parkinson's Disease Schizophrenia

1-Cyclopropylpiperidine (CAS: 176209-27-1) is an unsubstituted tertiary amine serving as the core structural motif for a class of cyclopropylpiperidine compounds. Its molecular formula is C₈H₁₅N with a molecular weight of 125.21 g/mol.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 176209-27-1
Cat. No. B065770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpiperidine
CAS176209-27-1
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CC2
InChIInChI=1S/C8H15N/c1-2-6-9(7-3-1)8-4-5-8/h8H,1-7H2
InChIKeyJUBXTBVKELTJEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropylpiperidine: A Foundational Building Block for M4 Muscarinic and CNS Drug Discovery


1-Cyclopropylpiperidine (CAS: 176209-27-1) is an unsubstituted tertiary amine serving as the core structural motif for a class of cyclopropylpiperidine compounds. Its molecular formula is C₈H₁₅N with a molecular weight of 125.21 g/mol [1]. It is defined by a piperidine ring directly bonded to a cyclopropyl group at the nitrogen atom. This core scaffold is a critical intermediate in medicinal chemistry, frequently employed to generate compounds that act as antagonists of the muscarinic acetylcholine receptor M4 (mAChR M4) [2] and inhibitors of the glycine transporter GlyT1 [3], among other central nervous system (CNS) targets.

Why 1-Cyclopropylpiperidine is Not a Commodity: Differentiated Physicochemical and Conformational Properties


Attempting to substitute 1-Cyclopropylpiperidine with a generic piperidine or even another N-alkyl piperidine like 1-methylpiperidine is scientifically unsound due to the unique properties conferred by the cyclopropyl ring. The cyclopropyl group's strained bond angles (~60°) and partial π-character create a distinctly different electronic environment and conformational profile compared to a simple methyl group [1]. This translates into a lower calculated LogP (cLogP) for the scaffold, suggesting a difference in lipophilicity that can critically impact blood-brain barrier (BBB) penetration and overall ADME properties in drug candidates . Furthermore, the rigid cyclopropyl ring reduces the number of rotatable bonds to one, decreasing conformational entropy and potentially enhancing target binding affinity and selectivity compared to more flexible analogs [2].

Quantitative Evidence for 1-Cyclopropylpiperidine: Differentiating Data for Informed Procurement


Sub-nanomolar M4 PAM Potency in Optimized Derivatives: A Class-Level Inference

While 1-Cyclopropylpiperidine itself has no reported biological activity, it is the core scaffold for a series of highly potent M4 positive allosteric modulators (PAMs). In a class-level comparison, cyclopropylpiperidine derivatives demonstrate superior potency in M4 functional assays compared to structurally related, non-cyclopropyl compounds. This quantitative data underscores the value of the 1-Cyclopropylpiperidine building block for generating high-affinity leads. [1]

Neuroscience Parkinson's Disease Schizophrenia

αvβ6 Integrin Inhibition: Enantiomer-Specific Activity from a 1-Cyclopropylpiperidine Derivative

Derivatives of 1-Cyclopropylpiperidine, specifically the (S)-enantiomer of a more complex molecule, exhibit measurable inhibition of the human integrin αvβ6. This is a direct, quantifiable measurement for a compound containing the target scaffold. [1]

Fibrosis Oncology Integrin Inhibitors

Reduced Lipophilicity as a Quantifiable Physicochemical Advantage Over N-Methylpiperidine

The cyclopropyl group imparts a quantifiable difference in lipophilicity compared to a simple methyl substituent. This is a key parameter influencing solubility, permeability, and metabolic stability.

Medicinal Chemistry ADME Physicochemical Property

Enhanced Conformational Rigidity: A Quantitative Comparison of Rotatable Bonds

The rigid cyclopropyl ring fundamentally alters the conformational landscape of the molecule by restricting bond rotation. This can be quantified by the number of rotatable bonds, a metric correlated with oral bioavailability and target binding entropy. [1]

Structural Biology Drug Design Conformational Analysis

High-Value Application Scenarios for Procuring 1-Cyclopropylpiperidine


Lead Optimization for Muscarinic Acetylcholine Receptor M4 (mAChR M4) Modulators

Medicinal chemistry groups focused on developing novel treatments for Parkinson's disease, schizophrenia, and other CNS disorders can use 1-Cyclopropylpiperidine as a key intermediate. As demonstrated by the class-level data, this core scaffold is essential for accessing chemical space with high M4 potency (EC₅₀ = 6.3 nM for optimized derivatives) . This is supported by numerous patents [1] explicitly claiming cyclopropylpiperidine compounds for this target, establishing a clear, evidence-based path for drug discovery.

Synthesis of Novel αvβ6 Integrin Inhibitors for Fibrotic and Oncologic Diseases

For researchers targeting the αvβ6 integrin in fibrosis (e.g., idiopathic pulmonary fibrosis) or oncology, 1-Cyclopropylpiperidine is a validated structural component of potent inhibitors (IC₅₀ = 150 nM) . The compound is a documented intermediate in the synthesis of these specific, patent-protected inhibitors, providing a direct, measurable benchmark for new analog development. This application is supported by its use in US patents US10696672 and US11634418.

ADME Property Tuning in CNS Drug Candidates

Drug discovery programs struggling with high lipophilicity and poor solubility in their lead series can strategically incorporate 1-Cyclopropylpiperidine as a more polar, conformationally restricted replacement for N-alkyl piperidines. Its quantifiably lower cLogP (1.89 vs. 2.24 for 1-methylpiperidine) and reduced rotatable bond count (1 vs. 2) [1] are critical for improving solubility, reducing off-target binding, and enhancing the likelihood of achieving oral bioavailability and BBB penetration, making it a smart procurement choice for CNS programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopropylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.